5-Chloro-7-decanehydrazonoylquinolin-8-ol
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Overview
Description
5-Chloro-7-decanehydrazonoylquinolin-8-ol is a synthetic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 5th position, a decanehydrazonoyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-decanehydrazonoylquinolin-8-ol typically involves multiple steps, starting from commercially available quinoline derivatives. The general synthetic route includes:
Chlorination: Introduction of a chlorine atom at the 5th position of the quinoline ring using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrazonation: Attachment of the decanehydrazonoyl group at the 7th position through a hydrazonation reaction, often involving hydrazine derivatives and appropriate catalysts.
Hydroxylation: Introduction of a hydroxyl group at the 8th position using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The hydrazonoyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-7-decanehydrazonoylquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and cancer due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-decanehydrazonoylquinolin-8-ol involves its ability to interact with various molecular targets and pathways:
Chelation: The compound can chelate metal ions such as copper and zinc, disrupting metal homeostasis in cells.
Enzyme Inhibition: It inhibits enzymes related to DNA replication and oxidative stress, thereby exerting antimicrobial and anticancer effects.
Pathway Modulation: The compound modulates pathways involved in amyloid plaque formation, making it a potential candidate for Alzheimer’s disease treatment.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used in pharmaceuticals and bulk drugs.
Clioquinol: An antifungal and antiprotozoal drug with neurotoxic properties at high doses.
Uniqueness
5-Chloro-7-decanehydrazonoylquinolin-8-ol is unique due to its specific hydrazonoyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H26ClN3O |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
5-chloro-7-decanehydrazonoylquinolin-8-ol |
InChI |
InChI=1S/C19H26ClN3O/c1-2-3-4-5-6-7-8-11-17(23-21)15-13-16(20)14-10-9-12-22-18(14)19(15)24/h9-10,12-13,24H,2-8,11,21H2,1H3/b23-17+ |
InChI Key |
ODHNWLGDNXHWHS-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N\N)/C1=CC(=C2C=CC=NC2=C1O)Cl |
Canonical SMILES |
CCCCCCCCCC(=NN)C1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
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